2-(Trimethylsilyl)cyclopent-2-en-1-one
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Overview
Description
2-(Trimethylsilyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C8H14OSi. It is a derivative of cyclopentenone, where a trimethylsilyl group is attached to the second carbon of the cyclopentenone ring. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)cyclopent-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of cyclopentenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include organometallic compounds such as Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield various alcohols, while oxidation and reduction can produce ketones or alcohols, respectively .
Scientific Research Applications
2-(Trimethylsilyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)cyclopent-2-en-1-one involves its reactivity as an α,β-unsaturated carbonyl compound. The trimethylsilyl group enhances the stability of the molecule and can be selectively removed or substituted to introduce other functional groups. This reactivity allows the compound to participate in various organic reactions, forming intermediates that can be further transformed into desired products .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: The parent compound without the trimethylsilyl group.
2-(Trimethylsilyl)cyclohex-2-en-1-one: A similar compound with a six-membered ring.
2,3,4-Triphenyl-2-cyclopenten-1-one: A derivative with phenyl groups attached.
Uniqueness
2-(Trimethylsilyl)cyclopent-2-en-1-one is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity.
Properties
Molecular Formula |
C8H14OSi |
---|---|
Molecular Weight |
154.28 g/mol |
IUPAC Name |
2-trimethylsilylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7(8)9/h6H,4-5H2,1-3H3 |
InChI Key |
JREFDYKOYRJDQC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCC1=O |
Origin of Product |
United States |
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